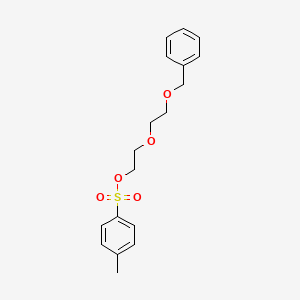
Bergenina
Descripción general
Descripción
Es el C-glucósido del ácido gálico 4-O-metilado y se encuentra en diversas especies vegetales, incluyendo Bergenia ciliata, Bergenia ligulata y Dryobalanops aromatica . La bergenina se ha utilizado en sistemas de medicina tradicional como la Ayurveda y la Medicina Tradicional China por sus potentes efectos inmunomoduladores y terapéuticos .
Aplicaciones Científicas De Investigación
La bergenina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como precursor para la síntesis de compuestos bioactivos.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de trastornos neurológicos, cáncer, diabetes e inflamación
Industria: Utilizado en el desarrollo de nuevos sistemas y formulaciones de administración de fármacos.
Mecanismo De Acción
La bergenina ejerce sus efectos a través de múltiples dianas moleculares y vías, que incluyen:
Análisis Bioquímico
Biochemical Properties
Bergenin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, bergenin has been shown to inhibit the activity of enzymes such as α-glucosidase and aldose reductase, which are involved in carbohydrate metabolism. Additionally, bergenin interacts with proteins like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating inflammatory responses .
Cellular Effects
Bergenin exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, bergenin has been shown to inhibit the activation of NF-κB, reducing the expression of pro-inflammatory cytokines in immune cells. It also affects the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, bergenin exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as α-glucosidase and aldose reductase. Bergenin also modulates the activity of transcription factors like NF-κB, leading to changes in gene expression. Additionally, bergenin can activate or inhibit various signaling pathways, including the MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bergenin have been observed to change over time. Bergenin is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that bergenin can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .
Dosage Effects in Animal Models
The effects of bergenin vary with different dosages in animal models. At low to moderate doses, bergenin has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, bergenin can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .
Metabolic Pathways
Bergenin is involved in several metabolic pathways. It interacts with enzymes such as shikimate dehydrogenase, O-methyltransferases, and C-glycosyltransferases, which are involved in its biosynthesis. Bergenin also affects metabolic flux and metabolite levels, particularly in pathways related to carbohydrate and lipid metabolism .
Transport and Distribution
Within cells and tissues, bergenin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Bergenin’s localization and accumulation can be influenced by factors such as its chemical structure and the presence of specific transporters .
Subcellular Localization
Bergenin’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, bergenin has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La bergenina se puede sintetizar a través de una serie de reacciones químicas que involucran ácido shikímico, ácido gálico y glucosa. La vía biosintética implica la deshidrogenación del ácido shikímico para formar ácido gálico, seguido de la metilación para producir ácido gálico 4-O-metilado. Este compuesto se glucosa luego para formar ácido gálico 2-Glucosil-4-O-metilado, que sufre reacciones de deshidratación y cierre de anillo para producir this compound .
Métodos de Producción Industrial: La producción industrial de this compound se basa principalmente en la extracción de fuentes vegetales como Bergenia purpurascens y Ardisia japonica. El proceso de extracción implica la maceración del material vegetal en metanol, seguida de la purificación a través de diversas técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de Reacciones: La bergenina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar diversos derivados con propiedades farmacológicas mejoradas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de esterificación a menudo utilizan cloruros de ácido o anhídridos en presencia de una base.
Productos Principales:
Oxidación: Derivados de this compound oxidados.
Reducción: Compuestos de this compound reducidos.
Sustitución: Derivados de this compound esterificados.
Comparación Con Compuestos Similares
La bergenina es única debido a su estructura glucosídica específica y sus diversas actividades farmacológicas. Los compuestos similares incluyen:
Northis compound: Un derivado O-desmetilado de la this compound con actividades biológicas similares pero distintas.
Derivados del ácido gálico: Compuestos como el ácido gálico 4-O-metilado comparten similitudes estructurales, pero difieren en sus enlaces glucosídicos y propiedades farmacológicas.
La this compound se destaca por su estabilidad, biodisponibilidad y amplia gama de aplicaciones terapéuticas, lo que la convierte en un compuesto valioso tanto en la medicina tradicional como en la moderna .
Propiedades
IUPAC Name |
(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3/t6-,8-,10+,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXCIXBAKGUKZ-HJJNZUOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5956-63-8 (unspecified hydrate) | |
| Record name | Bergenin [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048141 | |
| Record name | Bergenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-90-7 | |
| Record name | (-)-Bergenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bergenin [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bergenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L84RBE4IDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



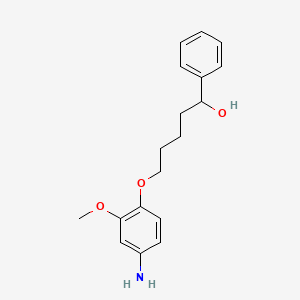

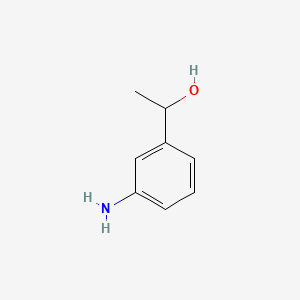

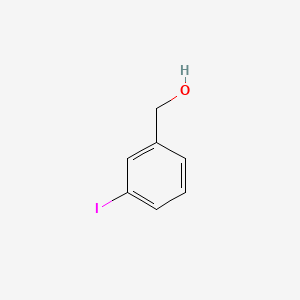


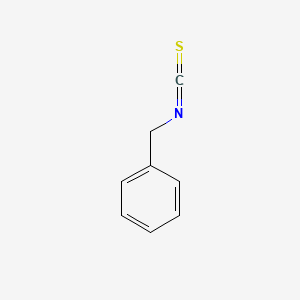
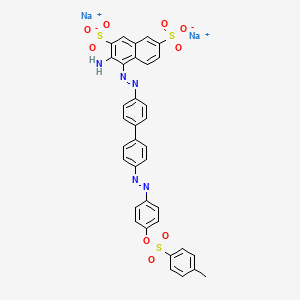
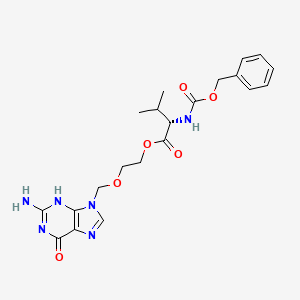
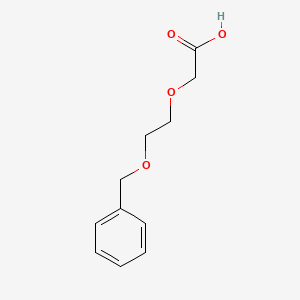
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
